molecular formula C19H19N3O3 B6624721 N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide

Cat. No.: B6624721
M. Wt: 337.4 g/mol
InChI Key: IJZFFAHEFFBZBW-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide is a complex organic compound that features a quinoline core structure with a cyanopropyl side chain and a furan carboxamide group

Properties

IUPAC Name

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-11-25-18(13)19(24)21-15-5-6-16-14(12-15)4-7-17(23)22(16)10-3-2-9-20/h5-6,8,11-12H,2-4,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFFAHEFFBZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Cyanopropyl Group: The cyanopropyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanopropyl halide.

    Formation of Furan Carboxamide: The final step involves the formation of the furan carboxamide group through an amide coupling reaction using 3-methylfuran-2-carboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanopropyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or photonic properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interaction of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The cyanopropyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the furan carboxamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which also feature a quinoline core.

    Furan Carboxamides: Compounds like furosemide, which contain a furan ring and a carboxamide group.

Uniqueness

N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the cyanopropyl group and the furan carboxamide moiety distinguishes it from other quinoline derivatives, potentially offering unique pharmacological properties and applications in various scientific fields.

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